N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a complex organic molecule that contains several functional groups and structural features that are common in pharmacologically active compounds . It includes an acetyl group, a dihydropyrazole ring, a phenyl ring, and an ethanesulfonamide group. These groups are often found in bioactive molecules and can interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dihydropyrazole ring and the phenyl ring are likely to contribute to the rigidity of the molecule, while the acetyl and ethanesulfonamide groups could provide sites for interaction with biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be hydrolyzed under acidic or basic conditions, and the dihydropyrazole ring could potentially undergo further reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively soluble in water, while the presence of aromatic rings could increase its lipophilicity .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Research has identified this compound as part of a class of sulfonamides with significant enzyme inhibitory effects, specifically targeting carbonic anhydrase I and II. Studies indicate its potential in developing anticancer strategies due to its selective inhibition properties. For instance, certain derivatives have demonstrated leader compound status due to their lowest Ki values, making them promising candidates for detailed carbonic anhydrase inhibition studies aimed at cancer treatment (Gul et al., 2016). Additionally, novel anticancer drug candidates have been synthesized, showing high selectivity and potency against specific cancer cell types, suggesting the compound's utility in creating targeted cancer therapies (Gul et al., 2018).
Drug Design and Bioactivity Studies
The compound's structure has been leveraged in drug design, leading to the creation of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This broad spectrum of bioactivity underscores the compound's versatility in medicinal chemistry and its contribution to the development of multi-target therapeutic agents. For example, derivatives synthesized from celecoxib have been evaluated for their comprehensive bioactivity, including anticancer and anti-HCV activities, highlighting the compound's adaptability in addressing various health conditions (Küçükgüzel et al., 2013).
Molecular Docking and Density Functional Theory (DFT) Studies
Further research into the compound's properties includes molecular docking and DFT calculations to understand its interaction with biological targets better. These studies not only provide insights into the compound's mechanism of action at the molecular level but also assist in the refinement of drug design by identifying key structural features responsible for its bioactivity. The exploration of novel benzenesulfonamide derivatives through such computational studies has furnished valuable data on their reactivity and potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are pivotal in various physiological and pathological processes (Fahim & Shalaby, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-3-28(26,27)23-14-9-7-13(8-10-14)17-11-18(24(22-17)12(2)25)19-15(20)5-4-6-16(19)21/h4-10,18,23H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWGUHNWPVCYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.